molecular formula C11H10N2O3 B098250 1-p-Tolyl-pyrimidine-2,4,6-trione CAS No. 16348-04-2

1-p-Tolyl-pyrimidine-2,4,6-trione

Cat. No.: B098250
CAS No.: 16348-04-2
M. Wt: 218.21 g/mol
InChI Key: WLGYFVCNEFNYKO-UHFFFAOYSA-N
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Description

1-p-Tolyl-pyrimidine-2,4,6-trione is a chemical compound based on the pyrimidine-2,4,6-trione scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound features a p-tolyl (4-methylphenyl) group attached to the nitrogen of the heterocyclic core. The pyrimidine-2,4,6-trione scaffold, also known as a barbituric acid derivative, is a versatile platform for developing biologically active molecules due to its ability to engage in hydrogen bonding and other molecular interactions . Compounds within this class have been investigated for a range of research applications. Notably, pyrimidine-2,4,6-trione (PYT) derivatives have been identified as promising scaffolds in neurodegenerative disease research, showing efficacy in cellular models relevant to amyotrophic lateral sclerosis (ALS) by protecting against mutant SOD1-induced cytotoxicity and reducing protein aggregation . Furthermore, related structural analogs have demonstrated potent inhibitory activity against enzymes such as α-glucosidase and β-glucuronidase, suggesting utility in metabolic and biochemical studies . The structural features of this class of compounds also make them subjects of interest in computational chemistry studies, particularly regarding intramolecular hydrogen bonding and solvent effects that can influence their electronic properties and stability . This product, 1-p-Tolyl-pyrimidine-2,4,6-trione, is provided for research purposes to support these and other investigative areas in chemical biology and pharmaceutical development. It is intended for use by qualified researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGYFVCNEFNYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367166
Record name 1-p-Tolyl-pyrimidine-2,4,6-trione
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16348-04-2
Record name 1-(4-Methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 1-p-Tolyl-pyrimidine-2,4,6-trione
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(4-methylphenyl)
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Foundational & Exploratory

The Pyrimidine-2,4,6-trione Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Timeless Scaffold with Enduring Relevance

The pyrimidine-2,4,6-trione, historically known as barbituric acid, is a heterocyclic compound first synthesized by Adolf von Baeyer in 1864.[1] While its most famous derivatives, the barbiturates, have a long and complex history as central nervous system (CNS) depressants, the core scaffold itself is experiencing a renaissance in modern medicinal chemistry.[1][2] Its rigid structure, rich functionality, and synthetic tractability make it a versatile building block for the development of novel therapeutics targeting a wide array of diseases.[3][4] This guide provides a comprehensive overview of the pyrimidine-2,4,6-trione scaffold, from its fundamental chemistry to its diverse applications in contemporary drug discovery, offering field-proven insights for researchers and drug development professionals.

I. The Chemistry of Pyrimidine-2,4,6-trione: A Foundation for Diversity

The pyrimidine-2,4,6-trione core is a six-membered ring containing two nitrogen atoms and three carbonyl groups. This electron-deficient ring system possesses unique chemical properties that are key to its utility in drug design. The methylene group at the C5 position is particularly reactive due to the flanking electron-withdrawing carbonyl groups, making it a prime site for functionalization.[1][5]

Key Synthetic Methodologies

The versatility of the pyrimidine-2,4,6-trione scaffold stems from the numerous synthetic routes available for its derivatization. These methods allow for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties and biological activity.

1. Knoevenagel Condensation: A Classic Route to C5-Substituted Derivatives

The Knoevenagel condensation is a cornerstone of barbituric acid chemistry, involving the reaction of the active methylene group at C5 with aldehydes or ketones.[1][6] This reaction is typically catalyzed by a weak base and provides a straightforward method for introducing aryl or alkylidene substituents.[5]

Experimental Protocol: General Procedure for Knoevenagel Condensation [7]

  • Reactant Mixture: In a suitable reaction vessel, combine barbituric acid (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalytic amount of a base such as piperidine or sodium acetate.

  • Solvent: The reaction can be performed in various solvents, including ethanol, water, or under solvent-free conditions.[1][7]

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few minutes to several hours, depending on the reactivity of the aldehyde.[1]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol or water) and can be further purified by recrystallization.

2. Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product. The pyrimidine-2,4,6-trione scaffold is an excellent substrate for MCRs, leading to the rapid generation of diverse heterocyclic systems with high atom economy.[8][9] A prominent example is the synthesis of pyrano[2,3-d]pyrimidine derivatives.[8][10]

Experimental Protocol: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives via MCR [8]

  • Reactant Mixture: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) is prepared.

  • Catalyst and Solvent: A variety of catalysts can be employed, including Lewis acids or solid-supported acid catalysts, often under solvent-free conditions or in green solvents like water or ethanol.[8][10]

  • Reaction Conditions: The reaction mixture is typically heated at a temperature ranging from 80°C to 140°C for a short duration (15-60 minutes).[8] Microwave irradiation can also be used to accelerate the reaction.[11]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is then triturated with ethanol, filtered, and washed to afford the pure pyrano[2,3-d]pyrimidine derivative.

Logical Workflow for the Synthesis of Pyrimidine-2,4,6-trione Derivatives

G cluster_start Starting Materials cluster_reactions Key Synthetic Reactions cluster_products Derivative Classes Barbituric Acid Barbituric Acid Knoevenagel Condensation Knoevenagel Condensation Barbituric Acid->Knoevenagel Condensation Multicomponent Reaction Multicomponent Reaction Barbituric Acid->Multicomponent Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Knoevenagel Condensation Aldehyde/Ketone->Multicomponent Reaction Malononitrile Malononitrile Malononitrile->Multicomponent Reaction 5-Arylidene Barbiturates 5-Arylidene Barbiturates Knoevenagel Condensation->5-Arylidene Barbiturates C5-functionalization Pyrano[2,3-d]pyrimidines Pyrano[2,3-d]pyrimidines Multicomponent Reaction->Pyrano[2,3-d]pyrimidines Heterocycle formation

Caption: Synthetic pathways to key pyrimidine-2,4,6-trione derivatives.

II. A Plethora of Biological Activities: Therapeutic Potential Across Disciplines

The pyrimidine-2,4,6-trione scaffold has given rise to compounds with a remarkably broad spectrum of biological activities. This versatility underscores its status as a "privileged scaffold" in medicinal chemistry.

Central Nervous System (CNS) Activity

The historical use of barbiturates as sedatives, hypnotics, and anticonvulsants is well-documented.[2][12] These effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[13][14][15] By binding to a distinct site on the receptor, barbiturates increase the duration of chloride channel opening induced by GABA, leading to neuronal hyperpolarization and reduced neuronal excitability.[14][15] Phenobarbital is a notable example of a barbiturate that is still used in the treatment of epilepsy.[1]

Mechanism of GABA-A Receptor Modulation by Barbiturates

G GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to agonist site Barbiturate Barbiturate Barbiturate->GABA-A Receptor Binds to allosteric site Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel Opens Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Channel->Neuronal Hyperpolarization Increases Cl- influx Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability

Caption: Allosteric modulation of the GABA-A receptor by barbiturates.

Anticancer Activity

Numerous derivatives of pyrimidine-2,4,6-trione have demonstrated significant anticancer activity against various cancer cell lines.[1][16][17][18][19] The mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and targeting of specific enzymes involved in cancer progression.[18][19]

Compound ClassCancer Cell LineIC50 (µM)Reference
Barbituric acid-based chromenesA2780, MCF7, A549Varies[18]
Azole-barbituric acid hybridsHCT116, MCF-722.69 - 31.12[17]
PARP1 inhibitorsMDA-MB-4360.030 - 0.066[20]
Antimicrobial Activity

The pyrimidine-2,4,6-trione scaffold has also been explored for the development of novel antimicrobial agents.[2][3][21][22] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.[3] The ease of structural modification allows for the optimization of antimicrobial potency and spectrum of activity.

Derivative TypeMicroorganismMIC (µg/mL)Reference
2,4,6-Trisubstituted pyrimidinesBacillus pumilis, Escherichia coliNot specified[3]
2H-thiopyran-pyrimidine hybridsS. aureus, E. coli, K. pneumoniae, P. aeruginosa8
2H-thiopyran-pyrimidine hybridsCandida albicans0.25
Enzyme Inhibition

The pyrimidine-2,4,6-trione core can act as a zinc-chelating moiety, making it a promising scaffold for the inhibition of metalloenzymes.[23] This has been successfully demonstrated in the development of inhibitors for matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in cancer and other diseases.[23] Additionally, derivatives have shown potent inhibitory activity against other enzymes such as α-glucosidase, which is a target for the management of diabetes.[24][25]

Target EnzymeInhibitor ClassIC50 (µM)Reference
Matrix Metalloproteinases (MMPs)Pyrimidine-trionesVaries[23]
α-GlucosidaseBarbiturate derivatives22.9[25]
β-GlucuronidaseBarbiturate derivatives86.9[25]
PARP1Barbituric acid derivatives0.030 - 0.041[20]

III. Structure-Activity Relationships (SAR) and Drug Design Principles

The biological activity of pyrimidine-2,4,6-trione derivatives is highly dependent on the nature and position of the substituents on the core ring. Understanding these structure-activity relationships is crucial for the rational design of new drug candidates.

  • C5-Substitution: As previously mentioned, the C5 position is a key site for modulation of activity. For CNS effects, the presence of two substituents at C5 is generally required.[1] In the context of other therapeutic areas, such as anticancer and antimicrobial agents, a wide variety of substituents at C5, often introduced via Knoevenagel condensation, have proven to be beneficial.[16][26]

  • N1 and N3-Substitution: Substitution on the nitrogen atoms can influence the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which in turn affects pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).[27]

  • Bioisosteric Replacement: The pyrimidine-2,4,6-trione scaffold can serve as a bioisostere for other functional groups, enabling the optimization of drug-like properties while maintaining or improving biological activity.[4]

IV. Challenges and Future Directions

Despite its immense potential, the pyrimidine-2,4,6-trione scaffold is not without its challenges. The historical association with barbiturates and their potential for abuse and toxicity necessitates careful consideration of the safety profile of new derivatives.[12][15][28][29][30][31] Key challenges in the development of drugs based on this scaffold include:

  • Toxicity and Side Effects: Barbiturates are known to cause a range of adverse effects, including sedation, respiratory depression, and dependence.[12][15][29] Therefore, a critical aspect of drug discovery efforts is to design derivatives that retain the desired therapeutic activity while minimizing these toxicities.

  • Drug-Drug Interactions: Barbiturates are potent inducers of cytochrome P450 enzymes, which can lead to significant drug-drug interactions.[29] This needs to be carefully evaluated for any new drug candidate.

  • Selectivity: Achieving selectivity for the desired biological target over off-target interactions is a universal challenge in drug discovery, and it is particularly important for this scaffold to avoid the promiscuous activity associated with older barbiturates.

Future research in this area should focus on:

  • Exploring Novel Chemical Space: The application of modern synthetic methodologies, such as diversity-oriented synthesis and fragment-based drug design, can lead to the discovery of novel derivatives with unique biological activities.

  • Target-Based Drug Design: A deeper understanding of the molecular interactions between pyrimidine-2,4,6-trione derivatives and their biological targets through techniques like X-ray crystallography and computational modeling will facilitate the design of more potent and selective inhibitors.[32]

  • Repurposing and repositioning: Investigating existing derivatives for new therapeutic applications could accelerate the drug development process. For instance, compounds initially developed for one disease may show efficacy in another, as seen with the investigation of these derivatives for neurodegenerative diseases like ALS.[27][32]

Conclusion

The pyrimidine-2,4,6-trione scaffold has a rich history and a vibrant future in drug discovery. Its synthetic accessibility, coupled with the broad range of biological activities exhibited by its derivatives, ensures its continued relevance as a privileged core structure. By leveraging modern drug design principles and a thorough understanding of its chemical and biological properties, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold to address unmet medical needs.

References

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Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Pyrimidine-2,4,6-trione Derivatives via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrimidine-2,4,6-triones

The pyrimidine-2,4,6-trione scaffold, commonly known as barbituric acid, is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including but not limited to, sedative-hypnotic, anticonvulsant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3][4] The therapeutic potential of these compounds stems from their ability to interact with various biological targets, making the development of efficient and versatile synthetic routes to novel derivatives a paramount objective for researchers.[2][4] This document provides a detailed guide to the synthesis of pyrimidine-2,4,6-trione derivatives, with a focus on the robust and adaptable Knoevenagel condensation reaction.

Core Principles: The Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[5] In the context of pyrimidine-2,4,6-trione synthesis, barbituric acid or its derivatives serve as the active methylene compound. The C-5 position of the barbituric acid ring is flanked by two carbonyl groups, rendering the methylene protons highly acidic and susceptible to deprotonation by a base.[6] This generates a carbanion that readily attacks the electrophilic carbon of an aldehyde or ketone.

Reaction Mechanism: A Step-by-Step Elucidation

The generally accepted mechanism for the Knoevenagel condensation in this context proceeds as follows:

  • Deprotonation: A base, typically a weak amine like piperidine or an acid catalyst, facilitates the removal of a proton from the C-5 position of barbituric acid, forming a resonance-stabilized enolate ion. The choice of catalyst is crucial; a strong base could induce self-condensation of the aldehyde or ketone.[5]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an aldol-type addition product.

  • Dehydration: The intermediate alkoxide is protonated, and subsequent elimination of a water molecule (dehydration) yields the final α,β-unsaturated product, a 5-arylidene or 5-alkylidene barbituric acid derivative.[5]

Caption: Generalized workflow of the Knoevenagel condensation for pyrimidine-2,4,6-trione synthesis.

Experimental Protocols: A Practical Guide

The versatility of the Knoevenagel condensation allows for a variety of experimental setups, from traditional solvent-based methods to more environmentally friendly approaches.

Protocol 1: Classical Knoevenagel Condensation in Solution

This protocol describes a standard procedure for the synthesis of 5-arylidene barbituric acid derivatives using a basic catalyst in an organic solvent.

Materials:

  • Barbituric acid (or N,N'-disubstituted derivative)

  • Aromatic aldehyde

  • Ethanol (or other suitable solvent)

  • Piperidine (or other basic catalyst)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve barbituric acid (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7] Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[8]

Expert Insights: The choice of solvent can influence reaction rates and product yields. While ethanol is commonly used, other solvents like water or pyridine (in the Doebner modification) can be employed.[5] The Doebner modification is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, as it facilitates decarboxylation.[5]

Protocol 2: Green Synthesis Approaches

In recent years, there has been a significant shift towards more environmentally benign synthetic methodologies.

A. Solvent-Free Grinding Method:

This method eliminates the need for organic solvents, reducing waste and potential environmental impact.[6]

Materials:

  • Barbituric acid

  • Aromatic aldehyde

  • Catalyst (e.g., aminosulfonic acid, acidic clay)[8]

  • Mortar and pestle

Procedure:

  • Mixing: Place the barbituric acid (1 equivalent), aromatic aldehyde (1 equivalent), and a catalytic amount of the chosen catalyst in a mortar.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for the specified time (typically 15-60 minutes). The progress can be monitored by TLC by taking a small sample and dissolving it in a suitable solvent.

  • Work-up: After completion, wash the solid mixture with water to remove the catalyst and any water-soluble impurities.

  • Purification: The product can be purified by recrystallization.[8]

B. Aqueous Media Synthesis:

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature.

Materials:

  • Barbituric acid

  • Aromatic aldehyde

  • Water

  • Catalyst (e.g., boric acid, 2,2′-bipyridinium dihydrogen phosphate)[9][10]

Procedure:

  • Reaction Setup: In a flask, suspend barbituric acid (1 equivalent) and the aromatic aldehyde (1 equivalent) in water.

  • Catalyst Addition: Add the catalyst (e.g., 10 mol% boric acid).[9]

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Isolation and Purification: The product, being generally insoluble in water, will precipitate out. Collect the solid by filtration, wash with water, and dry. Recrystallization can be performed if necessary.

Caption: A generalized experimental workflow for the synthesis of pyrimidine-2,4,6-trione derivatives.

Data and Characterization

The synthesized pyrimidine-2,4,6-trione derivatives should be characterized using standard spectroscopic techniques to confirm their structure and purity.

Technique Expected Observations
¹H NMR Appearance of a characteristic singlet for the vinylic proton of the 5-arylidene group. Signals corresponding to the aromatic protons of the aldehyde and the N-H protons of the barbituric acid ring (which may be broad and exchangeable with D₂O).
¹³C NMR Signals for the carbonyl carbons of the pyrimidine-2,4,6-trione ring, the carbons of the aromatic ring, and the olefinic carbons of the 5-arylidene bridge.
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching (often multiple bands due to the different carbonyl environments), and C=C stretching of the arylidene group.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the product.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction, side reactions, or loss of product during work-up.Increase reaction time, optimize catalyst loading, change the solvent, or modify the purification procedure. The use of more efficient catalysts like ytterbium triflate or indium(III) chloride can also improve yields.[7]
Formation of Byproducts Self-condensation of the aldehyde, or other competing reactions.Use a milder catalyst, lower the reaction temperature, or use a solvent that disfavors side reactions.
Difficulty in Purification Product and starting materials have similar solubility.Try a different recrystallization solvent or consider column chromatography for purification.

Biological Applications and Future Directions

The synthesized pyrimidine-2,4,6-trione derivatives can be screened for a wide range of biological activities. For instance, they have shown promise as antimicrobial and cytotoxic agents.[8] The presence of the α,β-unsaturated ketone moiety is often crucial for their biological activity.[8] Further structural modifications, such as the introduction of different substituents on the aromatic ring or at the N-1 and N-3 positions of the pyrimidine ring, can lead to the discovery of new compounds with enhanced potency and selectivity. The development of tandem reactions, where the Knoevenagel condensation is followed by a Michael addition and cyclocondensation, opens up avenues for the synthesis of more complex and biologically active heterocyclic systems.[11]

References

  • Knoevenagel condensation. In Wikipedia. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56(1), 135. [Link]

  • Fathima, A., & P, P. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical Sciences, 11(4), 6829-6838.
  • Request PDF on ResearchGate. (n.d.). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Retrieved from [Link]

  • Haggam, R. A., El-Naggar, M., & Abdel-Sattar, A. A. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850.
  • El-Sayed, N. F., & El-Bendary, E. R. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.
  • Moosavi-Zare, A. R., Goudarziafshar, H., & Jalilian, Z. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives using isonicotinic acid as an efficient catalyst. Progress in Chemical and Biochemical Research, 2(2), 59-65.
  • Naik, S., Prajapati, P., & Jarhad, K. (2019). ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE.
  • Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. (2025). ResearchGate. Retrieved from [Link]

  • Dhonde, M. G., & Deotale, V. D. (2020). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature.
  • Request PDF on ResearchGate. (n.d.). Synthesis and structure investigation of novel pyrimidine-2,4,6-trione derivatives of highly potential biological activity as anti-diabetic agent. Retrieved from [Link]

  • Mondal, S., Manna, A., & Bhaumik, A. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13086-13098.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). MDPI. Retrieved from [Link]

  • Sharma, V., & Kumar, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioorganic & Organic Chemistry, 1(2).
  • Al-Jbouri, F. Y. A., & Al-Majedy, Y. K. (2024).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2023). Journal of King Saud University - Science. [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-p-Tolyl-pyrimidine-2,4,6-trione from 1-p-Tolylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted Pyrimidine-2,4,6-triones

Pyrimidine-2,4,6-trione, commonly known as barbituric acid, serves as the foundational scaffold for a broad class of pharmacologically active compounds known as barbiturates. While the parent molecule is not psychoactive, substitutions on the pyrimidine ring, particularly at the nitrogen and C-5 positions, have yielded a plethora of drugs with significant effects on the central nervous system, including sedative, hypnotic, and anticonvulsant properties.[1] The introduction of an aryl substituent, such as a p-tolyl group, onto one of the nitrogen atoms can significantly alter the lipophilicity, metabolic stability, and receptor-binding profile of the resulting molecule. This modification opens avenues for the development of novel therapeutic agents with potentially improved efficacy and pharmacokinetic properties.

These application notes provide a detailed, field-proven guide to the synthesis of 1-p-tolyl-pyrimidine-2,4,6-trione through the base-catalyzed condensation of 1-p-tolylurea and diethyl malonate. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Principle and Causality

The synthesis of the pyrimidine-2,4,6-trione ring is a classic condensation reaction.[2][3] The core of this transformation is the reaction between a urea derivative and a malonic ester. In this specific application, we utilize 1-p-tolylurea and diethyl malonate.

The reaction is typically facilitated by a strong base, such as sodium ethoxide, which serves a dual purpose. Firstly, it deprotonates the alcohol solvent (absolute ethanol) to form the ethoxide ion. More critically, the ethoxide ion then deprotonates one of the nitrogen atoms of 1-p-tolylurea. This deprotonation is crucial as it significantly enhances the nucleophilicity of the urea nitrogen, transforming it into a more potent nucleophile capable of attacking the electrophilic carbonyl carbons of diethyl malonate.[1]

The subsequent reaction is a stepwise twofold nucleophilic acyl substitution. The deprotonated 1-p-tolylurea attacks one of the ester carbonyls of diethyl malonate, leading to the formation of an intermediate and the elimination of an ethanol molecule. An intramolecular cyclization then occurs, where the second nitrogen of the urea attacks the remaining ester carbonyl, eliminating a second molecule of ethanol and forming the stable six-membered pyrimidine-2,4,6-trione ring. Driving the reaction to completion often involves heating under reflux to overcome the activation energy of the cyclization step.

Experimental Workflow Overview

The synthesis of 1-p-tolyl-pyrimidine-2,4,6-trione can be visualized as a three-stage process: preparation of the base, the condensation reaction, and finally, the work-up and purification of the product.

G cluster_0 Stage 1: Base Preparation cluster_1 Stage 2: Condensation Reaction cluster_2 Stage 3: Work-up and Purification A Sodium Metal C Sodium Ethoxide Solution A->C Dissolution B Absolute Ethanol B->C F Reaction Mixture C->F D 1-p-Tolylurea D->F E Diethyl Malonate E->F G Sodium Salt of 1-p-Tolyl-pyrimidine-2,4,6-trione F->G Reflux (e.g., 7 hours at 110°C) J Crude Product (Precipitate) G->J Dissolution H Hot Water H->J I Hydrochloric Acid I->J Acidification to pH < 7 K Purified 1-p-Tolyl-pyrimidine-2,4,6-trione J->K Crystallization, Filtration & Drying

Figure 1: Experimental workflow for the synthesis of 1-p-tolyl-pyrimidine-2,4,6-trione.

Detailed Experimental Protocol

This protocol is adapted from the well-established synthesis of unsubstituted barbituric acid.[2][3] Researchers should perform a risk assessment prior to commencing any experimental work.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
Sodium Metal22.9911.5 g0.5Handle with extreme care.
Absolute Ethanol46.07500 mL-Must be anhydrous.
Diethyl Malonate160.1780 g (76 mL)0.5Purity >99%.
1-p-Tolylurea150.1875 g0.5Must be dry.
Concentrated HCl36.46~45 mL-For acidification.
Distilled Water18.02As needed-For work-up.
Equipment
  • 2-liter round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Büchner funnel and filtration flask

  • Drying oven

Procedure
  • Preparation of Sodium Ethoxide: In a 2-liter round-bottom flask equipped with a reflux condenser, carefully add 11.5 g (0.5 gram-atom) of finely cut sodium metal to 250 mL of absolute ethanol in portions. The reaction is exothermic; cool the flask in an ice bath if the reaction becomes too vigorous. Allow the reaction to proceed until all the sodium has dissolved completely.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate with stirring. In a separate beaker, dissolve 75 g (0.5 mol) of dry 1-p-tolylurea in 250 mL of hot (approximately 70°C) absolute ethanol. Add this hot solution to the reaction flask.

  • Condensation Reaction: Shake the mixture well to ensure homogeneity. Place a calcium chloride guard tube at the top of the condenser to protect the reaction from atmospheric moisture. Heat the flask using an oil bath to 110°C and maintain a gentle reflux for 7 hours. A white solid, the sodium salt of 1-p-tolyl-pyrimidine-2,4,6-trione, is expected to precipitate during the reaction.[2]

  • Work-up and Isolation: After the reflux period, allow the reaction mixture to cool slightly. Add 500 mL of hot (approximately 50°C) water to dissolve the precipitated sodium salt.

  • Acidification: While stirring the aqueous solution, carefully add concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper (pH < 7). This will protonate the salt, causing the 1-p-tolyl-pyrimidine-2,4,6-trione to precipitate.

  • Purification: Cool the mixture in an ice bath overnight to maximize crystallization. Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the product with 50 mL of cold water to remove any inorganic impurities.

  • Drying: Dry the purified product in an oven at 100-110°C for 3-4 hours.

Reaction Mechanism

The synthesis proceeds through a base-catalyzed nucleophilic acyl substitution and subsequent intramolecular cyclization.

G tolylurea 1-p-Tolylurea deprotonated_urea Deprotonated 1-p-Tolylurea (Nucleophile) tolylurea->deprotonated_urea malonate Diethyl Malonate intermediate1 Tetrahedral Intermediate malonate->intermediate1 base Sodium Ethoxide (NaOEt) base->tolylurea Deprotonation deprotonated_urea->malonate Nucleophilic Attack acyl_urea N-Acyl-p-tolylurea Intermediate intermediate1->acyl_urea - EtOH cyclized_intermediate Cyclized Intermediate acyl_urea->cyclized_intermediate Intramolecular Nucleophilic Attack product_salt Sodium Salt of Product cyclized_intermediate->product_salt - EtOH final_product 1-p-Tolyl-pyrimidine-2,4,6-trione product_salt->final_product Acidification (H+)

Figure 2: Reaction mechanism for the synthesis of 1-p-tolyl-pyrimidine-2,4,6-trione.

Safety and Handling Precautions

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere if possible and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Absolute Ethanol: Flammable liquid. Keep away from open flames and heat sources.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • General: Conduct the reaction in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

Characterization

The identity and purity of the synthesized 1-p-tolyl-pyrimidine-2,4,6-trione should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point and compare it to literature values if available.

  • Spectroscopy:

    • ¹H NMR: To confirm the presence of the p-tolyl group (aromatic protons and methyl protons) and the protons on the pyrimidine ring.

    • ¹³C NMR: To identify the carbonyl carbons and other carbon atoms in the molecule.

    • FT-IR: To identify characteristic functional groups, such as the C=O of the trione and the N-H bonds.

  • Mass Spectrometry: To determine the molecular weight of the compound and confirm its molecular formula.

Troubleshooting

  • Low Yield:

    • Incomplete reaction: Ensure the reflux time and temperature are adequate.

    • Moisture contamination: Use anhydrous ethanol and protect the reaction from atmospheric moisture. Moisture will quench the sodium ethoxide base.

    • Impure reagents: Use high-purity starting materials.

  • Product does not precipitate:

    • Incomplete acidification: Ensure the pH is sufficiently low.

    • Product is soluble: If the product has some solubility in the reaction mixture, cooling for an extended period or concentrating the solution may be necessary.

Conclusion

The synthesis of 1-p-tolyl-pyrimidine-2,4,6-trione via the condensation of 1-p-tolylurea and diethyl malonate is a robust and scalable method for accessing N-aryl substituted barbiturates. This protocol provides a detailed framework for this synthesis, emphasizing the chemical principles and safety considerations necessary for a successful outcome. The resulting N-substituted pyrimidine-2,4,6-trione can serve as a valuable building block for further derivatization and as a candidate for biological screening in drug discovery programs.

References

  • Organic Syntheses. Barbituric acid. Available at: [Link]

  • MDPI. (2020). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Available at: [Link]

  • Centurion University of Technology and Management. To prepare barbituric acid from urea and diethyl malonate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation of Barbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knoevenagel condensation of barbituric acid. This guide, prepared by a Senior Application Scientist, provides in-depth, field-proven insights to help you navigate and optimize your experimental workflows. We will move beyond simple protocols to explain the causality behind reaction parameters, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Knoevenagel condensation with barbituric acid, providing the core knowledge needed for successful experimentation.

Q1: What is the Knoevenagel condensation of barbituric acid?

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction. In this specific context, it involves the reaction between an aldehyde or ketone and the active methylene group of barbituric acid (or its derivatives).[1][2][3] The reaction is typically catalyzed by a base or, in some cases, an acid, and results in the formation of a 5-arylmethylene or 5-alkylidene barbituric acid derivative after a dehydration step.[1][4] These products are significant precursors in the development of various pharmaceuticals, including sedatives, hypnotics, and antitumor agents.[2][5][6]

Q2: What is the underlying mechanism of the reaction?

The reaction proceeds through a three-step mechanism, typically initiated by a base.

  • Deprotonation: A base removes a proton from the C-5 methylene group of barbituric acid. This is the most acidic position due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate).[7]

  • Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.[8]

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form a stable, conjugated carbon-carbon double bond, yielding the final product.

Knoevenagel_Mechanism cluster_reactants Reactants Barbituric_Acid Barbituric Acid (Active Methylene) Aldehyde Aldehyde (R-CHO) Carbanion Carbanion (Enolate) Barbituric_Acid->Carbanion + Base - H+ Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Product 5-Alkylidene Barbituric Acid Intermediate->Product - H2O (Dehydration)

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Q3: Which catalysts are most effective for this reaction?

The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions (e.g., solvent, temperature). Both basic and acidic catalysts are widely used.

  • Basic Catalysts: Weak bases like amines (e.g., piperidine, diethylamine) are classic choices.[4] Sodium acetate is also a highly effective and mild catalyst, particularly in solvent-free grinding methods.[2][7]

  • Acidic Catalysts: Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, CuCl₂) can catalyze the reaction.[4][8] Acids can activate the aldehyde's carbonyl group, increasing its electrophilicity and accelerating the condensation.[1] Organocatalysts like isonicotinic acid have also proven effective.[9]

Q4: How does solvent choice impact the reaction?

Solvent selection is crucial for reactant solubility, reaction rate, and ease of workup.

  • Polar Protic Solvents: Ethanol, methanol, and water are common. Ethanol is often a good choice as it tends to dissolve aromatic aldehydes better than water, which can be critical for reaction completion.[1] Ethanol/water mixtures are also frequently used to balance the solubility of different reactants.[9]

  • Aprotic Solvents: Dichloromethane (DCM) has been used, but can sometimes lead to the formation of multiple products.[8]

  • Solvent-Free Conditions: Grinding the reactants together, often with a solid catalyst like sodium acetate, is an environmentally friendly and highly efficient "green chemistry" approach.[2][7] This method can lead to very short reaction times and high yields.

Section 2: Experimental Optimization and Protocols

Optimizing reaction conditions requires a systematic approach. The following table summarizes various successful conditions reported in the literature, providing a starting point for your experiments.

Data Summary: Comparison of Reaction Conditions
Catalyst (mol%)AldehydeSolventTemperature (°C)TimeYield (%)Reference
Isonicotinic Acid (10)4-ChlorobenzaldehydeEthanol/H₂O (19:1)6025 min90[9]
Acetic Acid4-MethoxybenzaldehydeEthanolRoom Temp1-2 h84[1]
Sodium Acetate (10)Various AromaticSolvent-Free (Grinding)Room Temp5-15 min85-95[2]
p-TSAVarious AromaticSolvent-Free (Grinding)Room Temp5-20 minHigh[8]
NoneQuinoline-2-carboxaldehydeEthanolReflux12 hModerate[8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Condensation in Ethanol

This protocol is adapted from methodologies using acidic catalysts in an organic solvent.[1][9]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add barbituric acid (1.0 eq) and the desired aldehyde (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask (approx. 5-10 mL per mmol of barbituric acid).

  • Catalyst Addition: Add the acid catalyst (e.g., 10 mol% isonicotinic acid or a 1:2 molar proportion of acetic acid to ethanol).[1][9]

  • Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1][9]

  • Workup: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol or water to remove residual catalyst and unreacted starting materials. If necessary, recrystallize the product from a suitable solvent like ethanol.[1]

Protocol 2: Solvent-Free Grinding Method

This green and efficient protocol is ideal for rapid synthesis.[2]

  • Mixing: In a mortar, combine the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol).[2]

  • Grinding: Grind the mixture vigorously with a pestle at room temperature. The mixture may become paste-like or change color as the reaction proceeds.

  • Monitoring: Monitor the reaction by taking a small sample periodically and analyzing it by TLC (a common eluent system is hexane:ethyl acetate).[2] Reactions are often complete within 5-20 minutes.

  • Workup: Once the reaction is complete, add distilled water to the solid mass in the mortar and stir.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purification: The product is often pure enough after washing. If needed, recrystallize from ethanol or a similar solvent.

Section 3: Troubleshooting Guide

Even with optimized protocols, experimental issues can arise. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting_Workflow start Experiment Start problem Low or No Yield? start->problem check_catalyst Check Catalyst Activity - Is it fresh? - Is it the correct type (acid/base)? problem->check_catalyst Yes problem2 Multiple Products / Impurities? problem->problem2 No check_reagents Verify Reagent Purity - Is the aldehyde oxidized? - Is barbituric acid pure? check_catalyst->check_reagents check_conditions Optimize Conditions - Increase temperature? - Change solvent for better solubility? check_reagents->check_conditions check_conditions->problem2 lower_temp Lower Reaction Temperature - Reduces side reactions. problem2->lower_temp Yes problem3 Slow or Stalled Reaction? problem2->problem3 No change_catalyst Use a Milder Catalyst - e.g., NaOAc instead of piperidine. lower_temp->change_catalyst change_catalyst->problem3 increase_catalyst Increase Catalyst Loading problem3->increase_catalyst Yes success Successful Reaction problem3->success No increase_catalyst->check_conditions

Caption: A logical workflow for troubleshooting common reaction issues.

Q&A for Specific Issues

Q: My reaction yield is very low or I'm only recovering starting material. What should I do?

  • A: Check Your Catalyst: The catalyst is the most common point of failure. If using a base like an amine, ensure it has not degraded. If using an acid, ensure it is of sufficient strength and purity. For solvent-free methods, ensure the catalyst is well-mixed with the reactants.[2]

  • A: Verify Reagent Quality: Aldehydes, especially aromatic ones, can oxidize to carboxylic acids upon storage. Use freshly distilled or purified aldehyde if possible.

  • A: Assess Solubility: If your starting materials are not fully dissolved, the reaction will be slow or incomplete. This is a known issue for aromatic aldehydes in purely aqueous media.[1] Consider switching to a solvent like ethanol or an ethanol/water mixture to improve solubility.[1][9]

  • A: Increase Temperature: Many Knoevenagel condensations proceed well at room temperature, but some require heating to reflux to achieve a reasonable rate.[4][8]

Q: My TLC plate shows multiple spots, indicating a mixture of products. How can I improve selectivity?

  • A: Lower the Temperature: Side reactions are often more sensitive to temperature than the main reaction. Running the reaction at a lower temperature, even if it takes longer, can significantly improve purity.

  • A: Use a Milder Catalyst: A highly reactive catalyst can sometimes promote side reactions like self-condensation or Michael addition.[2][8] Switching from a strong base like piperidine to a milder one like sodium acetate may solve the issue.

  • A: Re-evaluate Your Solvent: Certain solvents may promote side reactions. It has been reported that using DCM with diethylamine can lead to multiple products.[8] Switching to a more conventional solvent like ethanol may be beneficial.

Q: The reaction is extremely slow and does not go to completion. What are my options?

  • A: Increase Catalyst Loading: While 10 mol% is a good starting point, some systems may require a higher catalyst load to proceed efficiently. In some solvent-free protocols, stoichiometric amounts of catalyst are used.[2]

  • A: Consider a Solvent-Free Approach: If your reaction is slow in solution, the solvent-free grinding method can be a dramatic improvement, often reducing reaction times from hours to minutes due to the high concentration of reactants.[2]

  • A: Ensure Anhydrous Conditions (if applicable): While many protocols use protic solvents, the dehydration step is crucial. If using an aprotic solvent, ensure it is dry, as excess water can shift the equilibrium away from the product.

Q: I'm having trouble isolating my product from the reaction mixture. Any advice?

  • A: Induce Precipitation: If the product is soluble in the reaction solvent, try cooling the mixture in an ice bath to induce crystallization. If that fails, carefully adding a non-solvent (e.g., water to an ethanol reaction) can cause the product to precipitate.

  • A: Simple Filtration and Washing: The products of this reaction are often solids that are insoluble in water. A simple workup involves pouring the reaction mixture into water, filtering the resulting solid, and washing thoroughly with water and then a cold solvent like ethanol to remove impurities.[1][2]

References

  • Dhonde, M. G., et al. (2020). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Synthetic Communications, 50(11), 1672-1678. [Link]

  • Jursic, B. S. (2001). A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid. Journal of Heterocyclic Chemistry, 38(3), 655-657. Sourced from ResearchGate. [Link]

  • Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives. Progress in Chemical and Biochemical Research, 2(2), 59-65. [Link]

  • JETIR (2019). ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

  • Various Authors. (n.d.). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Sourced from ResearchGate. [Link]

  • Colacino, E., et al. (2021). Knoevenagel condensation between barbituric acid (barb) and vanillin (van). Sourced from ResearchGate. [Link]

  • Patil, S. S., & Patil, D. B. (2016). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. Trade Science Inc.[Link]

  • Al-Mulla, A. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. ACS Omega. [Link]

  • Ghashang, M., et al. (2016). Barbituric acids as building blocks for the synthesis of heterocyclic compounds. RSC Advances. [Link]

  • IJSDR (2019). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific Development and Research, 4(8). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Pyrimidine-2,4,6-trione (Barbituric Acid)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine-2,4,6-trione scaffold, commonly known as barbituric acid, represents a cornerstone in the synthesis of a vast array of therapeutic agents. Although the parent compound itself is not pharmacologically active, its derivatives have found applications as sedatives, hypnotics, anticonvulsants, and more.[1][2] The efficacy and pharmacological profile of these derivatives are critically dependent on the substituents at the C-5 position of the pyrimidine ring.[1] Consequently, an efficient and reliable synthesis of the core barbituric acid structure is of paramount importance.

This guide provides a comparative analysis of the prevalent methods for synthesizing pyrimidine-2,4,6-trione, offering in-depth, field-proven insights into the causality behind experimental choices. We will dissect the classical condensation method and explore a modern microwave-assisted approach, presenting detailed protocols, mechanistic discussions, and a critical evaluation of their respective advantages and limitations.

The Classical Approach: Condensation of Diethyl Malonate and Urea

The most established and widely practiced synthesis of barbituric acid involves the condensation of diethyl malonate with urea in the presence of a strong base, typically sodium ethoxide.[3][4][5][6][7] This method, adapted from the work of Michael, has been a staple in organic synthesis for over a century.[3]

Mechanistic Rationale

The synthesis is a twofold nucleophilic acyl substitution reaction.[6] The process is initiated by the deprotonation of urea by the strong base (sodium ethoxide), rendering it a more potent nucleophile. The resulting urea anion then sequentially attacks the electrophilic carbonyl carbons of diethyl malonate. Each nucleophilic attack is followed by the elimination of an ethoxide ion, leading to the formation of a cyclic intermediate which, upon acidification, yields barbituric acid. The use of a strong base is crucial to drive the reaction towards the formation of the urea anion and to facilitate the condensation.

Experimental Protocol: A Self-Validating System

This protocol is based on a well-established procedure from Organic Syntheses, ensuring its reliability and reproducibility.[3]

Materials:

  • Sodium metal: 11.5 g (0.5 gram-atom)

  • Absolute ethanol: 500 mL

  • Diethyl malonate: 80 g (0.5 mol)

  • Dry urea: 30 g (0.5 mol)

  • Concentrated hydrochloric acid (HCl): ~45 mL

  • Distilled water

Apparatus:

  • 2 L round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Oil bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser, carefully dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol. The reaction is exothermic and produces flammable hydrogen gas; proper precautions must be taken.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 80 g of diethyl malonate, followed by a solution of 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol.[3][5][7]

  • Condensation Reaction: Shake the mixture well and heat it to reflux for 7 hours in an oil bath maintained at 110°C.[3][7] A white solid, the sodium salt of barbituric acid, will precipitate.

  • Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the precipitate.[3][7] Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).[3][7]

  • Purification: Filter the resulting clear solution while hot to remove any impurities. Cool the filtrate in an ice bath overnight to crystallize the barbituric acid.[3][8] Collect the white crystals by filtration using a Büchner funnel, wash with a small amount of cold water, and dry in an oven at 100-110°C.[3][5][8]

Expected Yield: 46–50 g (72–78% of the theoretical amount).[3][7]

Workflow Diagram

cluster_prep Sodium Ethoxide Preparation cluster_reaction Condensation cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolution EtOH1 Absolute Ethanol EtOH1->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix DEM Diethyl Malonate DEM->ReactionMix Urea Dry Urea in hot EtOH Urea->ReactionMix Reflux Reflux at 110°C for 7h ReactionMix->Reflux HotWater Hot Water Addition Reflux->HotWater HCl Acidification with HCl HotWater->HCl Cooling Cooling & Crystallization HCl->Cooling Filtration Filtration & Drying Cooling->Filtration Product Pure Barbituric Acid Filtration->Product

Caption: Workflow for the classical synthesis of barbituric acid.

Modern Approach: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[9][10][11][12] The synthesis of barbituric acid and its derivatives is no exception, with microwave irradiation offering a significantly faster and often higher-yielding alternative to conventional heating.[9][11][12]

Mechanistic Rationale

This method employs the reaction of malonic acid with urea in the presence of acetic anhydride under solvent-free conditions.[13] The acetic anhydride serves a dual purpose: it acts as a dehydrating agent, removing the water formed during the condensation, and it may also activate the carboxylic acid groups of malonic acid by forming a mixed anhydride, making them more susceptible to nucleophilic attack by urea. Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction time.

Experimental Protocol: A Rapid and Efficient System

This protocol is based on a patented improved process for barbituric acid synthesis.[13]

Materials:

  • Urea: 1.24 g (0.02 mol)

  • Malonic acid: 2.1 g (0.02 mol)

  • Acetic anhydride: 4 mL (0.0425 mol)

  • Ethanol (for recrystallization)

Apparatus:

  • Microwave reactor (e.g., Synthewave 402 Monomode Reactor)

  • Reaction vessel suitable for microwave synthesis

  • Apparatus for filtration and recrystallization

Procedure:

  • Mixing of Reactants: In a microwave-safe reaction vessel, thoroughly mix 1.24 g of urea and 2.1 g of malonic acid.

  • Addition of Acetic Anhydride: Add 4 mL of acetic anhydride to the mixture.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at 70% power for 5 minutes, maintaining the temperature around 90°C.[13]

  • Isolation: Allow the reaction mixture to cool to room temperature. A whitish solid product should separate out.[13]

  • Purification: Remove any traces of acetic acid under reduced pressure. The crude product can be further purified by recrystallization from ethanol.

Expected Yield: Approximately 75-90%.[13]

Workflow Diagram

cluster_reaction Microwave-Assisted Condensation cluster_workup Work-up & Purification MalonicAcid Malonic Acid Mix Mixing of Reactants MalonicAcid->Mix Urea Urea Urea->Mix AceticAnhydride Acetic Anhydride AceticAnhydride->Mix Microwave Microwave Irradiation (90°C, 5 min) Mix->Microwave Cooling Cooling to RT Microwave->Cooling Isolation Isolation of Crude Product Cooling->Isolation Recrystallization Recrystallization from Ethanol Isolation->Recrystallization Product Pure Barbituric Acid Recrystallization->Product

Caption: Workflow for the microwave-assisted synthesis of barbituric acid.

Comparative Analysis

FeatureClassical CondensationMicrowave-Assisted Synthesis
Starting Materials Diethyl malonate, Urea, Sodium, EthanolMalonic acid, Urea, Acetic anhydride
Reaction Time 7 hours5 minutes
Typical Yield 72-78%[3]75-90%[13]
Solvent Absolute EthanolSolvent-free
Energy Input Conventional heating (oil bath)Microwave irradiation
Scalability Well-established for large-scale synthesisPotentially limited by microwave reactor size
Safety Considerations Use of metallic sodium (highly reactive with water), flammable ethanolUse of corrosive acetic anhydride, requires specialized microwave equipment
Advantages Robust, well-documented, reliable yieldsExtremely rapid, high yields, solvent-free (greener)
Disadvantages Long reaction time, use of hazardous sodiumRequires specialized equipment, potential for localized overheating

Conclusion and Future Perspectives

The classical condensation of diethyl malonate and urea remains a robust and reliable method for the synthesis of pyrimidine-2,4,6-trione, particularly for large-scale production where the long reaction time may be less of a concern. Its well-documented nature and consistent yields make it a go-to procedure in many laboratories.

However, the microwave-assisted synthesis offers a compelling alternative for rapid, small-scale synthesis, which is particularly advantageous in research and drug discovery settings where high-throughput synthesis of derivatives is often required. The dramatic reduction in reaction time, coupled with high yields and solvent-free conditions, aligns well with the principles of green chemistry.

The choice of synthesis method will ultimately depend on the specific needs of the researcher, considering factors such as available equipment, scale of the reaction, and time constraints. Both methods, when executed with care and precision, provide reliable pathways to the versatile and medicinally important pyrimidine-2,4,6-trione core. Further research into continuous flow synthesis of barbituric acid could offer even greater control, safety, and efficiency for its production in the future.

References

  • Organic Syntheses. Barbituric acid. Available at: [Link]

  • Al-Mulla, A. (2017).
  • Walker, J. J. (1973). Synthesis of Barbituric Acid Derivatives.
  • CUTM Courseware. To prepare barbituric acid from urea and diethyl malonate. Available at: [Link]

  • Vibzzlab. (2023, June 18). Barbituric Acid : Organic synthesis. [Video]. YouTube. [Link]

  • Fahad, M. A. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305.
  • BenchChem. (2025).
  • SlidePlayer. (n.d.). Barbiturate. Available at: [Link]

  • CORE. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES A THESIS Presented to The Faculty of the Graduate Division hy John James Walker In Part.
  • Sattar, M. A., et al. (2015). Synthesis of barbituric acid derivatives using microwave irradiation method and in vitro evaluation of antimicrobial and cytotoxic activity. Journal of Applied Pharmaceutical Science, 5(11), 015-019.
  • ARC Journals. (n.d.).
  • ResearchGate. (2016). (PDF)
  • SciSpace. (2015).
  • Quick Company. (2012). An Improved Process For The Preparation Of Barbituric Acid Or Its Derivatives Using Microwave Irradiation In Solvent Free Condition.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-p-Tolyl-pyrimidine-2,4,6-trione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-p-tolyl-pyrimidine-2,4,6-trione, a heterocyclic compound often utilized in medicinal chemistry and related fields. This document moves beyond a simple checklist, offering the rationale behind each procedural step to empower laboratory personnel with the knowledge to handle this and similar chemical wastes responsibly.

Understanding the Compound: Hazard Profile of 1-p-Tolyl-pyrimidine-2,4,6-trione

Anticipated Hazard Classification:

Hazard ClassDescriptionRationale and Supporting Evidence
Acute Toxicity, Oral Harmful if swallowed.[1][2]Pyrimidine and triazine derivatives with similar functional groups are often classified with this warning. Accidental ingestion could lead to adverse health effects.
Skin Irritation Causes skin irritation.[2][3]Many organic compounds, particularly those with aromatic and heterocyclic structures, can cause irritation upon prolonged or repeated skin contact.
Eye Irritation Causes serious eye irritation.[2][3]Direct contact with the eyes is likely to cause significant irritation and potential damage.
Respiratory Irritation May cause respiratory irritation.[2][3][4]Inhalation of dust or aerosols can irritate the respiratory tract.

Given these potential hazards, it is imperative to handle 1-p-tolyl-pyrimidine-2,4,6-trione with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.

Disposal Protocol: A Step-by-Step Guide

The disposal of 1-p-tolyl-pyrimidine-2,4,6-trione should be approached with the understanding that it is a non-halogenated, solid organic chemical waste. The primary objective is to ensure its safe containment and transfer to a licensed hazardous waste disposal facility, where it will likely undergo high-temperature incineration.[5]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always check the glove manufacturer's specifications for compatibility with aromatic and heterocyclic compounds.[7]

  • Protective Clothing: A lab coat is essential to protect against skin contact.

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[4]

  • Engineering Controls: All handling of 1-p-tolyl-pyrimidine-2,4,6-trione waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial for safety and cost-effective disposal.

  • Waste Stream: 1-p-tolyl-pyrimidine-2,4,6-trione is a non-halogenated organic solid . It must not be mixed with halogenated waste, as this can complicate the disposal process and increase costs.[8][9]

  • Container Selection:

    • Use a designated, leak-proof, and sealable container for solid chemical waste.[10] Plastic containers are often preferred for their durability.[10]

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for most organic solids.

    • Ensure the container is clean and dry before adding any waste.

Step 3: Waste Accumulation and Labeling
  • Transferring Waste: Carefully transfer the solid 1-p-tolyl-pyrimidine-2,4,6-trione waste into the designated container. Avoid creating dust. If the compound is in solution, it should be collected in a separate, compatible liquid waste container for non-halogenated organic solvents.[4]

  • Labeling: As soon as the first portion of waste is added to the container, it must be labeled.[7] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-p-Tolyl-pyrimidine-2,4,6-trione"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 4: Storage of Waste Container
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be clearly marked and away from general laboratory traffic.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[7][10] This prevents the release of vapors and protects the contents from contamination.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.[7]

    • Store the container in secondary containment to prevent the spread of material in case of a leak.[7]

Step 5: Final Disposal
  • Arranging for Pickup: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10]

  • Prohibited Disposal Methods:

    • DO NOT dispose of 1-p-tolyl-pyrimidine-2,4,6-trione down the drain.[8][11] This can damage plumbing, harm aquatic life, and violate local and federal regulations.

    • DO NOT dispose of this chemical in the regular trash.

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spilled solid with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

    • Clean the spill area with a suitable solvent (e.g., ethanol, acetone), collecting the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent others from entering the area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-p-tolyl-pyrimidine-2,4,6-trione.

DisposalWorkflow start Start: 1-p-Tolyl-pyrimidine-2,4,6-trione Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Emergency: Spill Occurs start->spill exposure Emergency: Exposure Occurs start->exposure segregate Step 2: Segregate Waste (Non-Halogenated Solid) ppe->segregate container Step 3: Use Labeled Container 'Hazardous Waste' segregate->container store Step 4: Store in SAA (Closed, Secondary Containment) container->store ehs_contact Step 5: Contact EHS for Pickup store->ehs_contact disposal Final Disposal: Licensed Facility (Incineration) ehs_contact->disposal spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->container Collect Waste first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.